3,5-Dimethyl-4-hydroxybenzonitrile-d8

説明

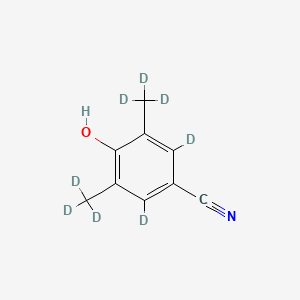

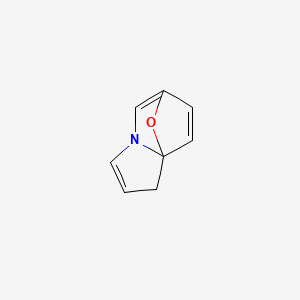

3,5-Dimethyl-4-hydroxybenzonitrile-d8, also known as 4-Hydroxy-3,5-dimethyl-benzonitrile-d8, 2,6-Dimethyl-4-cyanophenol-d8, and 4-Cyano-2,6-dimethylphenol-d8 , is a laboratory chemical . It is used in proteomics research .

Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is C9HD8NO . It has a molecular weight of 155.22 .Physical And Chemical Properties Analysis

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a solid substance .科学的研究の応用

Synthesis and Optimization

A study explored the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride, achieving optimal yields in DMF with a yield of 93% and purity above 98% (Wu Guo-qiang, 2010).

Reduction Mechanism in Pesticides

Research on the reduction mechanism of related compounds, such as ioxynil, bromoxynil, and chloroxynil, revealed that cyclic voltammetry and FTIR spectroelectrochemical methods can identify the main decomposition pathways, including halogen atom cleavage and dimerization (R. Sokolová et al., 2008).

Crystal Structure Analysis

A study focused on the crystal packing and structure of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, revealing the pyramidal character of the amino N atom and the influence of temperature on molecular structures (A. Heine et al., 1994).

Herbicide Resistance in Plants

An investigation into herbicide resistance in transgenic plants found that expression of a specific nitrilase converting bromoxynil to its primary metabolite can confer resistance to high levels of bromoxynil in transgenic tobacco plants (D. Stalker et al., 1988).

Synthesis of High-Affinity Ligands

A study on the synthesis of specific ligands indicated the potential of creating high-affinity nonsteroidal androgen receptor ligands using derivatives of 4-hydroxybenzonitriles (M. V. Van Dort et al., 2000).

Biotransformation Under Various Conditions

Research on the anaerobic biodegradability of bromoxynil and its aerobic transformation product showed its depletion under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, indicating diverse anaerobic degradation pathways (V. Knight et al., 2003).

Dual Fluorescence Studies

A study on dual fluorescence of 4-dimethylaminobenzonitrile in α-cyclodextrine cavities provided insights into the environmental conditions of molecules in different solvents, influencing fluorescence behavior (K. Al-Hassan et al., 1993).

Safety and Hazards

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

特性

IUPAC Name |

2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGXOWFEIOHCZ-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-hydroxybenzonitrile-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)